molecular formula C8H12O6Si B1195284 Triacetoxy(vinyl)silane CAS No. 4130-08-9

Triacetoxy(vinyl)silane

Cat. No. B1195284
CAS RN: 4130-08-9
M. Wt: 232.26 g/mol
InChI Key: NOZAQBYNLKNDRT-UHFFFAOYSA-N
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Description

Triacetoxy(vinyl)silane, also known as Vinyltriacetoxysilane, is a clear to yellowish liquid with an acrid odor of acetic acid (vinegar) . It hydrolyzes in the presence of moisture, releasing acetic acid, to form silanols . These silanols can react with themselves to produce siloxanes or bind to inorganic substrates .


Molecular Structure Analysis

Triacetoxy(vinyl)silane has the molecular formula C8H12O6Si . Its average mass is 232.263 Da and its monoisotopic mass is 232.040314 Da .


Physical And Chemical Properties Analysis

Triacetoxy(vinyl)silane has a density of 1.2±0.1 g/cm3 . Its boiling point is 212.4±13.0 °C at 760 mmHg . The vapor pressure is 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.9±3.0 kJ/mol . The flash point is 68.5±15.4 °C . The index of refraction is 1.437 . The molar refractivity is 52.9±0.3 cm3 .

Scientific Research Applications

Silicone Rubber Manufacturing

Vinyltriacetoxysilane: is utilized in the production of silicone rubber. It acts as a crosslinking agent that helps in the vulcanization process, which is essential for converting raw silicone into a durable and elastic material. This application is critical in industries that require materials with high thermal stability and resistance to environmental factors .

Coatings and Adhesives

In the realm of coatings and adhesives, Triacetoxy(vinyl)silane serves as an adhesion promoter. It enhances the bonding properties of paints and adhesives to various substrates, including metals, glass, and plastics. This is particularly beneficial for improving the longevity and performance of coatings in harsh conditions .

Fiber-Reinforced Composites

The compound is also a key ingredient in the production of fiber-reinforced composites. It improves the interfacial bonding between fibers (such as glass or carbon) and the matrix material, which results in composites with superior mechanical properties and durability .

Optical and Morphological Enhancement

Vinyltriacetoxysilane: is used to modify the optical and morphological properties of hybrid silica materials. These materials are designed to incorporate metalloporphyrins, enhancing their absorption and emission properties, which is advantageous for applications like sensors and optoelectronics .

Hydrophobic Surface Treatment

The compound is instrumental in creating hydrophobic surfaces on various materials. By modifying the surface chemistry, it imparts water-repellent properties, which is essential for applications that require moisture resistance, such as in certain electronic devices .

Photodynamic Therapy

In medical research, Triacetoxy(vinyl)silane can be used to encapsulate pigments for photodynamic therapy. This therapy is a treatment that uses light-sensitive compounds to target and destroy cancer cells. The compound’s ability to form stable matrices allows for the controlled release of therapeutic agents .

Safety and Hazards

Triacetoxy(vinyl)silane can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is advised . Adequate ventilation is necessary and all sources of ignition should be removed . In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away and upwind .

Mechanism of Action

Target of Action

Vinyltriacetoxysilane, also known as Triacetoxy(vinyl)silane, is a highly reactive acetoxy silane . Its primary targets are various substrates where it is used as a crosslinker .

Mode of Action

The compound interacts with its targets through a process called hydrolysis . In the presence of moisture, some acetoxy groups in the compound are hydrolyzed and self-condense or react with other acetoxy . This results in the formation of silanols, which can further react with themselves to produce siloxanes or bind to inorganic substrates .

Biochemical Pathways

The hydrolysis of Vinyltriacetoxysilane and the subsequent formation of silanols and siloxanes are the key biochemical pathways affected by this compound . These pathways lead to the crosslinking of the compound with the substrate, which is a crucial downstream effect.

Pharmacokinetics

The compound’s reactivity and hydrolysis in the presence of moisture are critical factors influencing its bioavailability .

Result of Action

The primary molecular effect of Vinyltriacetoxysilane’s action is the formation of crosslinks between the compound and the substrate . This crosslinking can enhance the substrate’s properties, such as its durability and resistance to environmental factors .

Action Environment

Environmental factors, particularly the presence of moisture, significantly influence Vinyltriacetoxysilane’s action, efficacy, and stability . The compound’s hydrolysis and subsequent reactions occur in the presence of moisture . Therefore, the moisture level in the environment can affect the rate of these reactions and, consequently, the compound’s efficacy and stability .

properties

IUPAC Name

[diacetyloxy(ethenyl)silyl] acetate
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InChI

InChI=1S/C8H12O6Si/c1-5-15(12-6(2)9,13-7(3)10)14-8(4)11/h5H,1H2,2-4H3
Source PubChem
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InChI Key

NOZAQBYNLKNDRT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=O)O[Si](C=C)(OC(=O)C)OC(=O)C
Source PubChem
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Molecular Formula

C8H12O6Si
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DSSTOX Substance ID

DTXSID1044938
Record name Ethenylsilanetriyl triacetate
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Molecular Weight

232.26 g/mol
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Physical Description

Liquid, Colorless liquid with a mild odor of acetic acid; [Acros Organics MSDS]
Record name Silanetriol, 1-ethenyl-, 1,1,1-triacetate
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Product Name

Vinyltriacetoxysilane

CAS RN

4130-08-9
Record name Vinyltriacetoxysilane
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Record name Triacetoxyvinylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triacetoxy(vinyl)silane

Q & A

Q1: How does Triacetoxy(vinyl)silane contribute to the properties of silicone hydrogel materials intended for ophthalmic applications?

A1: The research paper [] investigates the use of TAVS as an additive in the creation of silicone hydrogel materials suitable for ophthalmic lenses. Specifically, the study highlights that incorporating TAVS, along with cobalt oxide nanoparticles, into the polymer matrix leads to a notable enhancement in oxygen permeability. This property is crucial for ophthalmic lenses as it allows for sufficient oxygen transport to the cornea, ensuring its health and viability during lens wear. The researchers suggest that the combination of TAVS and cobalt oxide nanoparticles creates a synergistic effect, further boosting oxygen permeability beyond what either additive could achieve individually. This finding positions TAVS as a potentially valuable component in developing high-performance, breathable hydrogel materials for contact lenses and other biomedical applications.

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